molecular formula C19H12F3N3O B2358341 3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile CAS No. 303995-73-5

3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile

Cat. No.: B2358341
CAS No.: 303995-73-5
M. Wt: 355.32
InChI Key: PPGGNKPYXZXUMZ-MDZDMXLPSA-N
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Description

3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, an isoxazole ring, and a phenyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The isoxazole ring can interact with various enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, while the isoxazole ring provides a versatile platform for various chemical modifications.

Properties

IUPAC Name

3-phenyl-5-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O/c20-19(21,22)14-7-4-8-15(11-14)24-10-9-17-16(12-23)18(25-26-17)13-5-2-1-3-6-13/h1-11,24H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGGNKPYXZXUMZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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